

# Pharmacokinetics of AN3365 in mouse models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol |
| Cat. No.:      | B058327                               |

[Get Quote](#)

An In-depth Technical Guide on the Pharmacokinetics of AN3365 in Mouse Models

## Introduction

AN3365 is a novel, boron-based antibacterial agent belonging to the aminomethylbenzoxaborole class.<sup>[1][2][3]</sup> It exhibits activity against Gram-negative bacteria, including multidrug-resistant strains like Enterobacteriaceae bearing NDM-1 and KPC carbapenemases, as well as *Pseudomonas aeruginosa*.<sup>[1][2][3]</sup> The primary mechanism of action of AN3365 is the inhibition of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.<sup>[2][4][5]</sup> This inhibition triggers the bacterial stringent response, a key stress response pathway, leading to the accumulation of the alarmone (p)ppGpp and subsequent reduction in bacterial growth and replication.<sup>[4][6]</sup> This technical guide provides a comprehensive overview of the pharmacokinetic properties of AN3365 in mouse models, based on available preclinical data.

## Pharmacokinetic Parameters

Studies in female CD-1 mice have demonstrated that AN3365 possesses good pharmacokinetic properties.<sup>[1]</sup> Following subcutaneous administration, the compound achieves significant plasma exposure.<sup>[1]</sup> The oral bioavailability, however, is limited.<sup>[1]</sup> Key pharmacokinetic parameters are summarized in the table below.

Table 1: Murine Pharmacokinetic Parameters of AN3365

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | AUClast (h·µg/mL) | Oral Bioavailability (%) |
|----------------------|--------------|--------------|-------------------|--------------------------|
| Subcutaneous (s.c.)  | 30           | 8.4          | 12.1              | N/A                      |
| Oral (p.o.)          | 30           | N/A          | N/A               | 21                       |

Data sourced from a study in female CD-1 mice.[\[1\]](#)

## Plasma Protein Binding

The extent to which a drug binds to plasma proteins can significantly influence its distribution and efficacy. In mice, AN3365 exhibits low plasma protein binding.[\[7\]](#)

Table 2: Plasma Protein Binding of AN3365 in Mice

| Species | Plasma Protein Binding (%) |
|---------|----------------------------|
| Mouse   | 7.6                        |

This low percentage suggests that a large fraction of the drug is free in circulation to distribute to tissues and exert its antibacterial effect.[\[7\]](#)

## Experimental Protocols

The following protocols describe the methodologies used to determine the pharmacokinetic and plasma protein binding properties of AN3365 in mice.

## Mouse Pharmacokinetic Analysis

This protocol outlines the in vivo study conducted to determine the pharmacokinetic profile of AN3365.[\[1\]](#)

- Animal Model: Female CD-1 mice with a body weight of 23 to 28 g were used for the studies.[\[1\]](#)

- Dosing Formulation: The test article was prepared as a solution in sterile water, with the pH adjusted to 5.02 using 1 N NaOH.[[1](#)]
- Administration: Mice were divided into three groups to receive a 30 mg/kg dose via one of the following routes:
  - Intravenous (i.v.) injection into the tail vein (n=27).[[1](#)]
  - Oral gavage (p.o.) (n=24).[[1](#)]
  - Subcutaneous (s.c.) injection (n=24).[[1](#)]
- Sample Collection: Blood samples were collected via cardiac puncture at designated time points over a 24-hour period (3 mice per time point). K<sub>2</sub>EDTA was used as the anticoagulant. [[1](#)]
- Sample Processing: The collected blood samples were processed to separate the plasma for subsequent analysis.[[1](#)]



[Click to download full resolution via product page](#)

*Pharmacokinetic Study Workflow.*

## Mouse Plasma Protein Binding Determination

This protocol details the ex vivo method used to quantify the percentage of AN3365 bound to mouse plasma proteins.[\[1\]](#)

- Materials: Mouse plasma, plasma ultrafiltrate, and Microcon centrifugal filter devices (Ultracel YM-30; 30 kDa molecular weight cutoff) were used.[\[1\]](#)
- Procedure:
  - AN3365 was added to 1.5-mL aliquots of both mouse plasma and plasma ultrafiltrate to final concentrations of 1  $\mu$ g/mL and 10  $\mu$ g/mL.[\[1\]](#)
  - The samples were incubated in a shaking water bath at 37°C for 15 minutes.[\[1\]](#)
  - A 0.5-mL aliquot from each tube was transferred to the filter reservoir of the centrifugal filter devices.[\[1\]](#)
  - The devices were centrifuged at 1,000  $\times$  g for 10 minutes.[\[1\]](#)
  - A 100  $\mu$ L volume of the resulting filtrate was collected for analysis to determine the concentration of unbound drug.[\[1\]](#)

## Mechanism of Action Signaling Pathway

AN3365 exerts its antibacterial effect by targeting and inhibiting leucyl-tRNA synthetase (LeuRS).[\[4\]](#)[\[5\]](#) This inhibition prevents the charging of tRNA with leucine, leading to an accumulation of uncharged tRNA within the bacterial cell.[\[6\]](#) The buildup of uncharged tRNA is a starvation signal that activates the stringent response, a global stress response mechanism. This is orchestrated by the rapid synthesis and accumulation of the alarmone nucleotide (p)ppGpp, which in turn reprograms bacterial metabolism, reducing growth and replication to conserve resources.[\[4\]](#)



[Click to download full resolution via product page](#)

*AN3365 Mechanism of Action Pathway.*

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.asm.org [journals.asm.org]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Discovery of a novel class of boron-based antibacterials with activity against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potency and Spectrum of Activity of AN3365, a Novel Boron-Containing Protein Synthesis Inhibitor, Tested against Clinical Isolates of Enterobacteriaceae and Nonfermentative Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacokinetics of AN3365 in mouse models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b058327#pharmacokinetics-of-an3365-in-mouse-models\]](https://www.benchchem.com/product/b058327#pharmacokinetics-of-an3365-in-mouse-models)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)